2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate
CAS No.: 86357-20-2
Cat. No.: VC0194278
Molecular Formula: C15H21N5O6
Molecular Weight: 367.36
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86357-20-2 |
|---|---|
| Molecular Formula | C15H21N5O6 |
| Molecular Weight | 367.36 |
| IUPAC Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-propanoyloxypropyl] propanoate |
| Standard InChI | InChI=1S/C15H21N5O6/c1-3-10(21)24-5-9(6-25-11(22)4-2)26-8-20-7-17-12-13(20)18-15(16)19-14(12)23/h7,9H,3-6,8H2,1-2H3,(H3,16,18,19,23) |
| SMILES | CCC(=O)OCC(COC(=O)CC)OCN1C=NC2=C1N=C(NC2=O)N |
| Melting Point | 190-198°C |
Introduction
Chemical Identity and Structural Characteristics
Chemical Nomenclature and Identification
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate represents a specific chemical entity registered under the Chemical Abstracts Service (CAS) number 86357-20-2. In the European Pharmacopoeia, this compound is officially designated as "Ganciclovir Impurity I," highlighting its recognition in official pharmaceutical standards . The compound's identity is further established through its IUPAC systematic name: [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-propanoyloxypropyl] propanoate.
Molecular Composition and Structure
The compound possesses a defined molecular formula of C15H21N5O6 and a precise molecular weight of 367.36 daltons. Structurally, the compound features the purine core characteristic of Ganciclovir with specific modifications. The standard InChI notation for this compound is:
InChI=1S/C15H21N5O6/c1-3-10(21)24-5-9(6-25-11(22)4-2)26-8-20-7-17-12-13(20)18-15(16)19-14(12)23/h7,9H,3-6,8H2,1-2H3,(H3,16,18,19,23)
The simplified molecular-input line-entry system (SMILES) representation provides an alternative structural depiction:
CCC(=O)OCC(COC(=O)CC)OCN1C=NC2=C1N=C(NC2=O)N
Physical and Chemical Properties
The physical and chemical properties of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate have been characterized through various analytical methods. Table 1 summarizes the key physicochemical parameters of this compound.
Table 1: Physicochemical Properties of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate
| Property | Value |
|---|---|
| Molecular Formula | C15H21N5O6 |
| Molecular Weight | 367.36 g/mol |
| Physical State | Solid |
| Melting Point | 190-198°C |
| Standard Purity | >95% |
| CAS Number | 86357-20-2 |
| IUPAC Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-propanoyloxypropyl] propanoate |
Relation to Ganciclovir
Structural Relationship
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate is structurally related to Ganciclovir (2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol), which is a well-established antiviral medication . The structural difference primarily involves the presence of propanoate groups at specific positions in the molecule, which distinguishes this dipropionate derivative from the parent compound.
Pharmaceutical Context
Ganciclovir itself belongs to a class of antiviral drugs specifically designed to combat herpes viruses, with particular efficacy against cytomegalovirus (CMV) . Developed as an improvement over earlier antivirals like acyclovir, Ganciclovir demonstrates enhanced activity against certain viral infections. The parent compound, Ganciclovir, is described in British Patent 1523865 and is known for its effectiveness in treating various herpes infections, including herpes types 1, 2, and 6, varicella zoster, Eppstein-Barr virus, and particularly cytomegalovirus and hepatitis B .
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate typically involves the esterification of the hydroxyl groups present in Ganciclovir with propionic acid or its derivatives . Several synthetic pathways have been described in the literature and patents, which generally involve:
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Protection of sensitive functional groups
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Selective esterification reactions
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Deprotection steps to yield the final compound
Patent Methodologies
Patent literature describes various methodologies for synthesizing this compound and related derivatives. One approach involves the condensation of substituted guanine with appropriately functionalized glycerol derivatives . Another method includes the partial hydrolysis of bis-ester derivatives to obtain the target compound . These methods typically require careful control of reaction conditions to achieve the desired selectivity and purity.
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